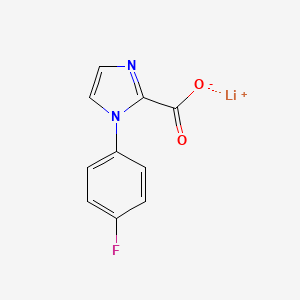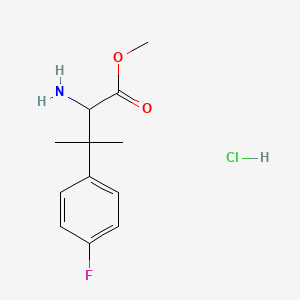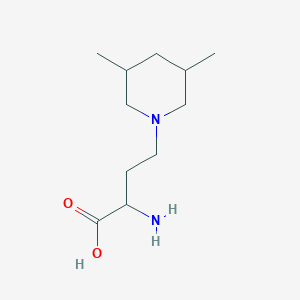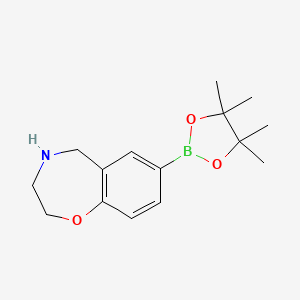
lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate is a chemical compound that features a lithium ion coordinated to a 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-(4-fluorophenyl)-1H-imidazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate: Unique due to the presence of both lithium and fluorophenyl groups.
Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Lithium(1+) 1-(4-bromophenyl)-1H-imidazole-2-carboxylate: Contains a bromine atom, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the specific combination of lithium and fluorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H6FLiN2O2 |
|---|---|
Molecular Weight |
212.1 g/mol |
IUPAC Name |
lithium;1-(4-fluorophenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C10H7FN2O2.Li/c11-7-1-3-8(4-2-7)13-6-5-12-9(13)10(14)15;/h1-6H,(H,14,15);/q;+1/p-1 |
InChI Key |
YMIFMFYHNWFMNL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1N2C=CN=C2C(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13494501.png)

![2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13494530.png)
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)

![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)

![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)

![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)

